molecular formula C11H6F6N2O2 B2368051 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-18-2

2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2368051
CAS No.: 338403-18-2
M. Wt: 312.171
InChI Key: MONIMLSRRIDTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2O2/c12-10(13,14)8-5-9(20)19(18-8)6-1-3-7(4-2-6)21-11(15,16)17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIMLSRRIDTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Cyclization

In a representative procedure, 4-(trifluoromethoxy)phenylhydrazine (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv) are refluxed in ethanol with catalytic hydrochloric acid (4 mol%) for 12 hours, achieving a 92% isolated yield. The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethoxy group, which directs hydrazine attack to the β-keto position. Post-reaction workup involves solvent evaporation, aqueous extraction, and recrystallization from dichloromethane to afford pale yellow crystals (m.p. 190–192°C).

Acid-Catalyzed Accelerated Synthesis

Substituting ethanol with acetic acid as both solvent and catalyst significantly enhances reaction rates. Heating at 80°C for 5 hours in acetic acid produces the target compound in 98% yield, with the acidic medium facilitating faster imine formation and cyclization. This method eliminates the need for strict anhydrous conditions, though residual acetic acid requires thorough neutralization during purification.

Advanced Synthesis Techniques

Microwave-Assisted Cyclocondensation

Microwave irradiation dramatically reduces reaction times while maintaining high yields. Under optimized conditions (100°C, 300 W, 6.5 minutes), the cyclocondensation achieves 84% yield in acetic acid. The rapid dielectric heating minimizes side reactions such as oxidative decomposition of the trifluoromethyl group, which is a common issue in prolonged thermal treatments.

Ultrasound-Promoted Synthesis

Ultrasonication (40 kHz, 20 minutes) in ethanol improves mass transfer and reaction homogeneity, yielding 81% product. This method is particularly effective for larger-scale syntheses, as cavitation forces prevent agglomeration of intermediates.

Catalytic System Optimization

Phosphoryl Chloride-Mediated Activation

Phosphoryl chloride (POCl₃) in dimethylformamide (DMF) generates a Vilsmeier-Haack-type complex that activates the β-keto ester for nucleophilic attack. At 95°C, this system achieves 90% yield in 4.5 hours, though handling POCl₃ requires stringent safety protocols. The mechanism involves in situ formation of a reactive chloroiminium intermediate, which accelerates cyclization.

Solvent-Free Mechanochemical Approaches

Ball milling 4-(trifluoromethoxy)phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate with silica gel (5 wt%) produces the pyrazolone in 85% yield after 2 hours. This green chemistry approach eliminates solvent waste and simplifies purification.

Post-Synthetic Modifications and Functionalization

Knoevenagel Condensation for Side-Chain Elaboration

The 5-(trifluoromethyl)pyrazolone core undergoes Knoevenagel condensation with aromatic aldehydes under microwave irradiation (120°C, 10 minutes) to introduce exocyclic double bonds. For example, reacting with 4-nitrobenzaldehyde in acetic acid affords 4-((4-nitrophenyl)methylene) derivatives in 76% yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.68–7.41 (m, 4H, Ar-H), 5.86 (s, 1H, pyrazolone-H), 3.71 (s, 1H, -OH).
  • ¹³C NMR : δ 153.7 (C=O), 140.4 (q, J = 37.4 Hz, CF₃-C), 121.3 (q, J = 266.9 Hz, CF₃).
  • IR : 1700 cm⁻¹ (C=O stretch), 1151 cm⁻¹ (C-F stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time 6.8 minutes.

Comparative Evaluation of Synthetic Methods

Method Conditions Time Yield (%) Purity (%)
Conventional Reflux EtOH, HCl, 80°C 12 h 92 97
Microwave AcOH, 300 W 6.5 min 84 98
Ultrasound EtOH, 40 kHz 20 min 81 96
POCl₃/DMF 95°C, N₂ atmosphere 4.5 h 90 95

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) using continuous flow reactors (residence time 30 minutes, 100°C) achieve 89% yield with 99.5% purity, demonstrating scalability. Key challenges include controlling exotherms during POCl₃ reactions and minimizing fluorinated byproduct formation.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

This compound participates in Knoevenagel condensations with aldehydes to form substituted pyrazolone derivatives. Reaction efficiency varies significantly with methodology :

Method Time Yield Conditions
Conventional reflux120 min72%Acetic acid, 80°C
Ultrasonication20 min81%Acetic acid, 35–40°C
Microwave irradiation6.5 min84%Acetic acid, 350 W

Key observations:

  • Microwave irradiation enhances reaction rates and yields due to efficient energy transfer .

  • The α,β-unsaturated ketone moiety in the pyrazolone core facilitates nucleophilic attack by aldehydes.

Electrophilic Substitution

The trifluoromethyl group activates the pyrazolone ring for electrophilic substitutions. Example reactions include:

  • Nitration : Occurs at the para position relative to the trifluoromethyl group in concentrated HNO₃/H₂SO₄.

  • Halogenation : Bromination with Br₂ in CCl₄ yields mono-substituted products .

Cycloaddition Reactions

The compound undergoes [3+2] cycloadditions with diazo compounds to form fused pyrazole derivatives. For example:

  • Reaction with diazomethane produces 5,6-dihydro-4H-pyrazolo[1,5-a]pyrazin-4-one derivatives .

Nucleophilic Additions

The carbonyl group at position 3 reacts with nucleophiles:

Nucleophile Product Conditions Yield
HydrazineHydrazone derivativeEthanol, reflux, 4 hr68%
HydroxylamineOxime derivativeEtOH/HCl, RT, 2 hr75%

Reduction Reactions

Controlled reduction of the carbonyl group:

  • NaBH₄ in THF reduces the carbonyl to a secondary alcohol (yield: 62%) .

  • LiAlH₄ in dry ether yields fully saturated pyrazolidine derivatives.

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., H₂SO₄), the pyrazolone ring undergoes ring-opening to form β-ketoamide intermediates, which re-cyclize to isomeric pyrazole derivatives .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 4:

Aryl Boronic Acid Catalyst Yield
Phenylboronic acidPd(PPh₃)₄78%
4-MethoxyphenylPd(OAc)₂65%

Key Structural Influences on Reactivity

  • Trifluoromethoxy group : Electron-withdrawing effect deactivates the phenyl ring, directing electrophiles to the pyrazolone core .

  • Trifluoromethyl group : Enhances electrophilicity of the α,β-unsaturated carbonyl system .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions compared to ethanol.

This compound’s versatility in forming biologically active derivatives underscores its utility in medicinal chemistry and materials science .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural features. It has been studied for its potential applications in:

  • Antimicrobial Activity : Compounds with similar pyrazolone structures have demonstrated efficacy against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane penetration and antimicrobial activity.
  • Anti-inflammatory Effects : Pyrazolones are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound's structure suggests it may exhibit similar anti-inflammatory properties, making it a candidate for pain management therapies.

Applications in Medicinal Chemistry

  • Drug Development : The unique chemical structure allows for modifications that can lead to new drug candidates targeting inflammatory diseases and infections.
  • Synthetic Intermediates : Due to its reactivity, this pyrazolone can serve as an intermediate in the synthesis of more complex heterocyclic compounds, which may possess enhanced biological activities.

Agrochemical Applications

The compound's fluorinated nature may provide advantages in agricultural applications by enhancing the stability and efficacy of pesticides and herbicides. Fluorinated compounds often exhibit increased resistance to metabolic degradation, which can lead to prolonged activity in agricultural settings.

Case Studies and Research Findings

  • Synthesis and Characterization : Research has focused on synthesizing derivatives of this compound to explore modifications that enhance biological activity. For instance, studies have shown that altering substituents on the phenyl ring can significantly impact antimicrobial efficacy.
  • Biological Testing : In vitro studies have demonstrated that derivatives of this pyrazolone exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, contributing to its antimicrobial effects.
Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential COX inhibition
Agrochemical EfficacyEnhanced stability in formulations

Table 2: Synthesis Pathways

Synthesis MethodDescriptionYield (%)
Reaction with HalidesFormation of halogenated derivatives75
Condensation ReactionsSynthesis with hydrazones65

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of trifluoromethoxy and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it particularly valuable for various applications .

Biological Activity

The compound 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 338403-18-2) is a member of the pyrazolone class, characterized by its unique trifluoromethyl and trifluoromethoxy functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H6F6N2O2
  • Molecular Weight : 312.17 g/mol
  • Structure : The compound features a pyrazolone core substituted with trifluoromethyl and trifluoromethoxy groups, which significantly influence its biological activity.

Antiinflammatory and Analgesic Properties

Research has indicated that compounds within the pyrazolone family exhibit significant anti-inflammatory and analgesic effects. The presence of trifluoromethyl groups enhances these properties by increasing lipophilicity and altering the electronic characteristics of the molecule.

  • Mechanism of Action : The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis. Inhibition of COX leads to reduced inflammation and pain perception.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyrazolone compounds exhibited IC50 values in the low micromolar range against COX enzymes, indicating potent inhibitory activity. The specific IC50 for this compound was found to be approximately 25 µM in COX-1 assays .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound significantly reduces paw edema in rats induced by carrageenan, suggesting effective anti-inflammatory properties comparable to traditional NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances potency through increased lipophilicity and electron-withdrawing effects.
Trifluoromethoxy GroupModulates solubility and bioavailability, improving pharmacokinetic properties.
Pyrazolone CoreProvides a scaffold for anti-inflammatory activity through COX inhibition.

Q & A

Q. How can researchers reconcile discrepancies in synthetic yields reported across literature?

  • Methodological Answer : Variations arise from reagent purity (use ≥97% hydrazine hydrate) and reaction scaling. Replicate conditions from high-yield studies (e.g., 96% in ), then systematically alter parameters (temperature, solvent ratios). Statistical DOE (Design of Experiments) identifies critical factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.